Ethyl 6-(dimethylamino)pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(dimethylamino)pyrazine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used as a building block in the synthesis of various molecules, including pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(dimethylamino)pyrazine-2-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various molecules, including pharmaceuticals, agrochemicals, and materials science. For example, this compound is used in the synthesis of the antihypertensive drug, Moexipril. Additionally, it is used in the synthesis of fungicides and herbicides.
Wirkmechanismus
The mechanism of action of Ethyl 6-(dimethylamino)pyrazine-2-carboxylate is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophilic compounds to form new molecules. This reaction can result in the creation of new pharmaceuticals, agrochemicals, and materials science products.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed that this compound does not have any significant toxic effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 6-(dimethylamino)pyrazine-2-carboxylate in lab experiments is its high yield in synthesis. Additionally, this compound is relatively stable and can be stored for extended periods without degradation. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 6-(dimethylamino)pyrazine-2-carboxylate. One area of research is the synthesis of new pharmaceuticals using this compound as a building block. Additionally, research can be conducted on the potential applications of this compound in materials science, such as the creation of new polymers. Finally, further studies can be conducted on the mechanism of action of this compound to better understand its potential applications.
Synthesemethoden
Ethyl 6-(dimethylamino)pyrazine-2-carboxylate is synthesized through the reaction of ethyl 2-bromoacetate with 6-(dimethylamino)pyrazine-2-carboxylic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound with a yield of approximately 80%.
Eigenschaften
CAS-Nummer |
136309-10-9 |
---|---|
Molekularformel |
C9H13N3O2 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
ethyl 6-(dimethylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-4-14-9(13)7-5-10-6-8(11-7)12(2)3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
QDLPTEYIVWATDJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=CC(=N1)N(C)C |
Kanonische SMILES |
CCOC(=O)C1=CN=CC(=N1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.